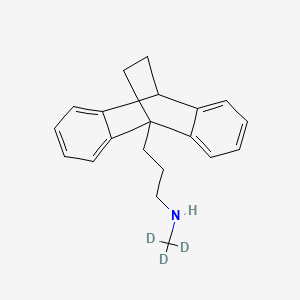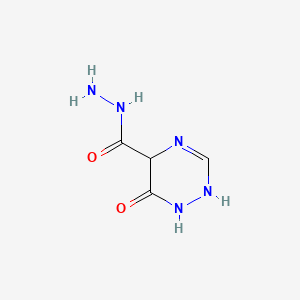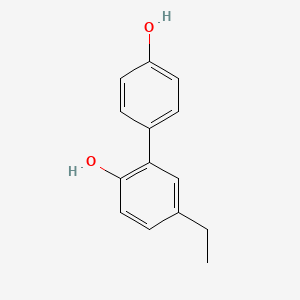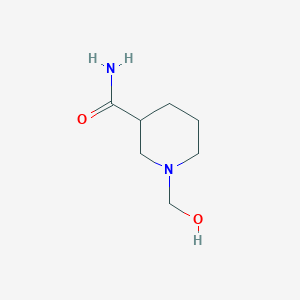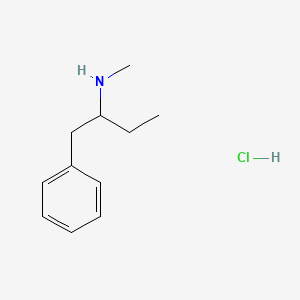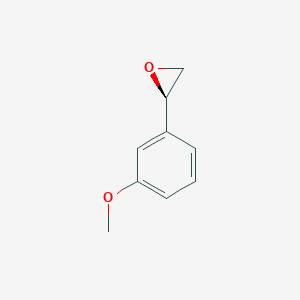
1-(2-Propyloxazolidin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propyloxazolidin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C8H15NO2. It belongs to the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Propyloxazolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by either metal-free or transition metal-catalyzed processes . For instance, the metal-free domino annulation/Mannich reaction is a notable method for synthesizing oxazolidines .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Propyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Propyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Propyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Further research is needed to fully elucidate the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.
Spirooxazolidines: These derivatives have a spirocyclic structure and exhibit unique biological activities.
Mono- and Polycyclic Oxazolidines: These compounds vary in their ring structures and have diverse applications.
Uniqueness: 1-(2-Propyloxazolidin-3-yl)ethanone is unique due to its specific acetyl and propyl substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138531-19-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.213 |
IUPAC-Name |
1-(2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-4-8-9(7(2)10)5-6-11-8/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FJHGDIGRUIIQOM-UHFFFAOYSA-N |
SMILES |
CCCC1N(CCO1)C(=O)C |
Synonyme |
Oxazolidine, 3-acetyl-2-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


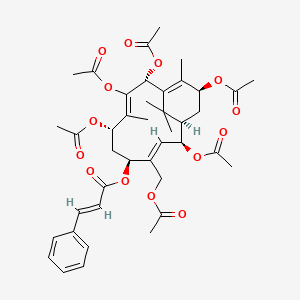
![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)

